3-Methyl-3-azabicyclo[3.2.1]octan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMSFNAQAQMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-34-3 | |
| Record name | 3-methyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 One and Analogues
Retrosynthetic Analysis of the Bicyclic Ketone Framework
A retrosynthetic analysis of the 3-azabicyclo[3.2.1]octane core reveals several logical bond disconnections that form the basis for the primary synthetic strategies. The target structure, 3-Methyl-3-azabicyclo[3.2.1]octan-8-one, can be deconstructed through several pathways:
Disconnection of C-N and C-C bonds (Mannich Approach): A double disconnection of the bonds alpha to the nitrogen atom (C2-N3 and C4-N3) and a C-C bond within the five-membered ring leads back to a primary amine (methylamine), a dicarbonyl compound or its equivalent (e.g., succinaldehyde), and a ketone component (e.g., acetone (B3395972) or a derivative). This pathway points directly to the classical Robinson-Schöpf tropinone (B130398) synthesis and related Mannich-type condensations.
Disconnection of a C-N bond (Intramolecular Cyclization Approach): Cleavage of one of the C-N bonds (e.g., C4-N3) reveals a substituted piperidine (B6355638) precursor. The bicyclic system can then be formed via an intramolecular nucleophilic substitution or addition reaction, where the nitrogen atom attacks an electrophilic center on the side chain attached to the piperidine ring.
Ring Expansion/Rearrangement Strategy: The azabicyclo[3.2.1]octane skeleton can be envisioned as a rearranged bicyclo[2.2.1]heptane (norbornane) system. This suggests that a rearrangement reaction, such as a Beckmann rearrangement of a norcamphor-derived oxime, could be employed to expand the five-membered ring of the norbornane (B1196662) system into the six-membered piperidine ring of the target scaffold.
These fundamental disconnections pave the way for the classical and advanced synthetic routes discussed in the subsequent sections.
Classical and Foundational Synthetic Routes
The construction of the azabicyclo[3.2.1]octane skeleton is frequently achieved through intramolecular cyclization, where a pre-formed ring is functionalized with a side chain that subsequently reacts to close the second ring. rsc.org This strategy often begins with either cyclopentane (B165970) or piperidine derivatives. rsc.org
One common approach involves an intramolecular SN2 reaction. For instance, a suitably substituted piperidine bearing a side chain with a good leaving group can undergo deprotonation of the nitrogen, followed by nucleophilic attack to form the bicyclic system. rsc.org Another powerful method is the palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives, which can produce the azabicyclo[3.2.1]octan-3-one core in high yields. rsc.org This intermediate is valuable for the synthesis of various carbocyclic nucleosides. rsc.org Furthermore, intramolecular epoxide ring-opening reactions provide a reliable route. A precursor containing both an amine and an epoxide can be induced to cyclize, with the amine attacking the epoxide to forge the bicyclic framework. rsc.org
| Starting Material Type | Key Transformation | Product Core | Reference |
| Substituted Piperidine | Intramolecular SN2 Reaction | Azabicyclo[3.2.1]octane | rsc.org |
| Hydrazine Derivative | Palladium-Catalyzed Cyclization | Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Amino-epoxide | Intramolecular Epoxide Opening | Azabicyclo[3.2.1]octane | rsc.org |
The Mannich reaction is a cornerstone in the synthesis of azabicyclic systems. The classic Robinson tropinone synthesis, though originally for the 8-azabicyclo[3.2.1]octane system, establishes the principle of a three-component condensation. thieme-connect.com A direct application of this strategy for the 3-aza isomer involves a Mannich condensation of cyclopentanone, an amine like benzylamine (B48309) (a precursor to the methyl group), and formaldehyde. acs.org This reaction efficiently assembles the N-benzyl-3-azabicyclo[3.2.1]octan-8-one core, which can be subsequently N-demethylated and re-methylated if necessary. acs.org
These cascade reactions, where multiple bonds are formed in a single operation, offer a highly efficient route to the bicyclo[3.2.1]octane framework. colby.eduacs.orgacs.org Modern variations may employ sequential oxidative Mannich reactions to construct the bicyclic system, highlighting the enduring utility of this condensation strategy. researchgate.net
Ring expansion reactions provide an alternative and powerful method for constructing the azabicyclo[3.2.1]octane core from more readily available bicyclic precursors. rsc.org The Beckmann rearrangement is a prominent example of this strategy. rsc.org This reaction transforms an oxime into a lactam (an amide within a ring).
The synthesis commences with a bicyclo[2.2.1]heptanone (norcamphor) derivative, which is converted to its corresponding oxime. rsc.org Upon treatment with acid (e.g., benzenesulfonyl chloride or sulfuric acid), the oxime undergoes rearrangement. rsc.orgmasterorganicchemistry.com The key step involves the migration of one of the bridgehead carbon-carbon bonds to the nitrogen atom, displacing the hydroxyl group and forming an expanded ring system. rsc.orgcore.ac.uk This process yields a 2-azabicyclo[3.2.1]octan-3-one, a lactam isomer of the target skeleton. rsc.org The resulting lactam can then be chemically modified, for instance, through reduction and re-oxidation, to furnish the desired ketone functionality at a different position, such as C-8. While this approach provides the fundamental carbon-nitrogen framework, it may require additional steps to achieve the specific substitution pattern of this compound. The regioselectivity of the rearrangement can be influenced by the stereochemistry of the oxime and the reaction conditions. core.ac.uk
| Precursor | Reaction | Key Intermediate | Yield Range | Reference |
| Norcamphor-derived oxime | Beckmann Rearrangement | 2-Azabicyclo[3.2.1]octan-3-one | 35% - 90% | rsc.org |
| Substituted norbornanone oxime | Beckmann Rearrangement | Functionalized Azabicyclo-lactam | Good | core.ac.ukresearchgate.netuniv.kiev.uasemanticscholar.org |
Advanced and Stereoselective Synthetic Strategies
While classical methods provide robust access to racemic azabicyclo[3.2.1]octane scaffolds, modern organic synthesis increasingly demands enantiomerically pure compounds. This has driven the development of advanced, stereoselective strategies.
Achieving stereocontrol during the formation of the bicyclic scaffold is a significant focus of contemporary research. ehu.esrsc.org Enantioselective approaches often aim to control the stereochemistry as the bicyclic architecture is generated, rather than relying on the resolution of racemic mixtures. rsc.org
Several powerful strategies have emerged:
Organocatalysis: Chiral organocatalysts, such as quinine-derived thioureas, have been successfully employed in tandem reactions to construct bicyclo[3.2.1]octan-8-ones. nih.gov For example, a tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene can create four stereogenic centers with high diastereoselectivity and excellent enantioselectivity (up to 99% ee). nih.gov
Asymmetric Cycloadditions: 1,3-Dipolar cycloaddition reactions are a powerful tool for constructing five-membered rings. The use of dual catalytic systems, combining a rhodium(II) complex with a chiral Lewis acid, enables highly diastereo- and enantioselective cycloadditions between cyclic azomethine ylides and dipolarophiles, affording optically active bicyclo[3.2.1]octane derivatives. rsc.org
Desymmetrization: An elegant approach involves the desymmetrization of achiral or meso starting materials. rsc.org For instance, starting from an achiral tropinone derivative, a desymmetrization process can introduce chirality and lead to an enantioenriched product. This strategy leverages the inherent symmetry of a precursor to achieve stereocontrol in a single, efficient step. rsc.org
These advanced methods represent the cutting edge of synthetic chemistry, providing efficient and highly selective pathways to chiral azabicyclo[3.2.1]octane building blocks.
| Strategy | Catalyst/Reagent Type | Key Features | Selectivity | Reference |
| Tandem Michael-Henry Reaction | Quinine-derived thiourea | Forms four stereocenters | High dr, 92-99% ee | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Rh(II) complex / Chiral Lewis acid | Dual catalytic system | >99:1 dr, 99% ee | rsc.org |
| Desymmetrization | Chiral organocatalysts/reagents | Breaks symmetry of meso-precursor | High enantioselectivity | rsc.org |
Catalytic Approaches (e.g., Palladium-Catalyzed Cyclization, Rh(III)-Catalyzed C-H Functionalization, Gold/Copper-Catalyzed Reactions)
Modern synthetic strategies increasingly rely on catalytic methods to construct complex molecular architectures like the 3-azabicyclo[3.2.1]octane skeleton, offering advantages in efficiency, selectivity, and atom economy. Transition metal catalysis, in particular, has provided powerful tools for the formation of this bicyclic system.
Palladium-Catalyzed Cyclization: Palladium catalysts are well-established for their ability to mediate a wide range of C-C and C-N bond-forming reactions. In the context of azabicycloalkane synthesis, palladium-catalyzed transannular C–H functionalization has emerged as a significant strategy. This approach can be used to forge new bonds across the bicyclic ring system. For instance, a second-generation catalyst system employing pyridine- and quinoline-carboxylate ligands has been shown to be highly effective for the Pd-catalyzed transannular C–H arylation of various azabicycloalkanes. nih.gov While not yet specifically applied to this compound, this methodology demonstrates the potential for late-stage functionalization of the azabicyclo[3.2.1]octane core. nih.gov Another relevant palladium-catalyzed reaction is the intramolecular cyclization of appropriately functionalized precursors. For example, the Tsuji–Trost reaction has been utilized in the preparation of the 2-azabicyclo[3.2.1]octane core, showcasing the utility of palladium in forming the bicyclic structure through intramolecular C-N bond formation. rsc.org
Rh(III)-Catalyzed C-H Functionalization: Rhodium(III) catalysts, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, have gained prominence for their ability to direct C-H activation, enabling the construction of nitrogen heterocycles. snnu.edu.cn These reactions typically proceed via chelation-assisted C-H activation, where a directing group on the substrate positions the catalyst for selective C-H bond cleavage and subsequent annulation. rsc.org This methodology has been successfully applied to the synthesis of various bridgehead nitrogen heterocycles. rsc.org While a direct Rh(III)-catalyzed synthesis of this compound has not been extensively reported, the principles of Rh(III)-catalyzed C-H activation offer a promising avenue for the development of novel synthetic routes to this and related bridged systems. For instance, a Rh(III)-catalyzed C–H activation–desymmetrization of diazabicycles with arenes has been reported as an efficient method for producing functionalized cyclopentenes, demonstrating the potential of this approach in transforming bicyclic structures. rsc.org
Gold/Copper-Catalyzed Reactions: Gold and copper catalysts have also been employed in the synthesis of bicyclic systems, often through cycloaddition reactions. Gold catalysis, for example, has been utilized in the (2+2+2) cycloaddition between N-tosylallenamides and γ-alkenyl oximes to construct the 8-azabicyclo[3.2.1]octane scaffold. ehu.es Similarly, copper complexes have been used as chiral catalysts in (3+2) cycloaddition reactions between cyclic azomethine ylides and various dipolarophiles to afford tropane-containing polycyclic derivatives with high diastereo- and enantioselectivity. ehu.es Copper-catalyzed enantioselective alkene carboamination has also been reported for the synthesis of 6-azabicyclo[3.2.1]octanes, where two new rings are formed in a single step. nih.gov These examples highlight the versatility of gold and copper catalysis in constructing the core structure of this compound and its analogues.
| Catalyst System | Reaction Type | Application to Bicyclic System | Ref. |
| Palladium(II) acetate (B1210297) with pyridine/quinoline-carboxylate ligands | Transannular C–H arylation | Functionalization of azabicycloalkanes | nih.gov |
| Rhodium(III) complexes (e.g., [RhCp*Cl2]2) | C-H activation/annulation | Synthesis of bridgehead nitrogen heterocycles | snnu.edu.cnrsc.org |
| Gold(I) complexes with chiral phosphoramidite (B1245037) ligands | (2+2+2) Cycloaddition | Construction of the 8-azabicyclo[3.2.1]octane scaffold | ehu.es |
| Copper(I)/(II) complexes with chiral ligands (e.g., Fesulphos, MeO-BIPHEP) | (3+2) Cycloaddition | Enantioselective synthesis of tropane (B1204802) derivatives | ehu.es |
| Copper(II) complexes (e.g., Ph-Box-Cu2) | Enantioselective alkene carboamination | Synthesis of 6-azabicyclo[3.2.1]octanes | nih.gov |
Application of Green Chemistry Principles in Synthetic Protocols
The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jddhs.com These principles are highly relevant to the synthesis of this compound and its analogues, particularly given the importance of this scaffold in medicinal chemistry.
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com Catalytic reactions, as discussed in the previous section, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents. jddhs.com Efforts to replace chlorinated solvents with more benign alternatives like water, ethanol, or supercritical fluids are a key focus.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com The development of highly active catalysts that can operate under mild conditions is crucial in this regard.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depletable fossil fuels. nih.gov While the direct synthesis of this compound from renewable feedstocks is still a developing area, the biosynthesis of tropane alkaloids in plants provides a natural precedent. nih.gov
In the context of tropane alkaloid synthesis, some "greener" approaches have been explored. For instance, the use of biocatalysis, employing enzymes to perform specific transformations with high selectivity, can reduce the need for protecting groups and hazardous reagents. jddhs.com Additionally, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent usage and waste generation.
Synthesis of Structural Analogues and Isomers
The 3-azabicyclo[3.2.1]octane framework is a key structural motif in a wide range of biologically active molecules. Consequently, the synthesis of structural analogues and isomers of this compound is of significant interest for structure-activity relationship (SAR) studies and drug discovery.
The synthesis of analogues often involves modifications at various positions of the bicyclic core, including the nitrogen atom, the carbon atoms of the piperidine and pyrrolidine (B122466) rings, and the keto group at C-8. For example, a variety of N-substituted analogues can be prepared from the corresponding nortropinone precursor.
Accessing Diastereomeric and Enantiomeric Forms
The 3-azabicyclo[3.2.1]octane skeleton contains multiple stereocenters, leading to the possibility of various diastereomers and enantiomers. The stereochemistry of substituents on the bicyclic ring can have a profound impact on the biological activity of the molecule. Therefore, the stereoselective synthesis of these isomers is a critical aspect of medicinal chemistry research in this area.
Several strategies have been developed to access enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. ehu.esresearchgate.net These include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the bicyclic scaffold.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as the cycloaddition and carboamination reactions discussed in section 2.3.2. ehu.esnih.gov
Desymmetrization: Starting with a prochiral or meso-compound and selectively reacting one of two enantiotopic functional groups.
The diastereoselective synthesis of substituted 3-azabicyclo[3.2.1]octanes is often controlled by the inherent conformational preferences of the bicyclic system. For instance, in aldol (B89426) reactions of tropinone, the major products often have the exo,anti configuration. beilstein-journals.org The relative configurations of different diastereomers can be determined using NMR spectroscopy and X-ray crystallography. beilstein-journals.org
| Synthetic Strategy | Description | Example Application | Ref. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective (3+2) cycloaddition using a copper/Fesulphos catalyst. | ehu.es |
| Diastereoselective Aldol Reaction | Reaction of a tropinone enolate with an aldehyde to form aldol adducts with specific relative stereochemistry. | Synthesis of exo,anti aldols of tropinone. | beilstein-journals.org |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Use of a chiral auxiliary to separate diastereomeric intermediates. | nih.gov |
Comparative Synthetic Routes to Related Bridged Nitrogen Heterocycles
The 3-azabicyclo[3.2.1]octane system is part of a larger family of bridged nitrogen heterocycles that are prevalent in natural products and pharmaceuticals. rsc.org Comparing the synthetic routes to different isomers, such as the 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane (tropane) systems, provides valuable insights into the challenges and opportunities in synthesizing these complex scaffolds.
The synthesis of 2-azabicyclo[3.2.1]octanes often relies on intramolecular cyclization strategies starting from substituted cyclopentane or piperidine derivatives. rsc.orgresearchgate.net Rearrangement reactions, such as the Beckmann rearrangement, have also been employed to construct the 2-azabicyclo[3.2.1]octane core. rsc.org
In contrast, the synthesis of the 8-azabicyclo[3.2.1]octane (tropane) skeleton is famously achieved through the Robinson-Schöpf reaction, a one-pot Mannich-type condensation. thieme-connect.com This biomimetic synthesis has been adapted for the enantioselective construction of substituted tropanes. thieme-connect.com
The choice of synthetic route to a particular bridged nitrogen heterocycle is often dictated by the desired substitution pattern and stereochemistry, as well as the availability of starting materials. The development of new catalytic methods continues to expand the toolbox for accessing these important molecular architectures. rsc.org
| Bicyclic System | Common Synthetic Approaches | Key Features |
| 3-Azabicyclo[3.2.1]octane | Intramolecular cyclizations, cycloaddition reactions | Piperidine and pyrrolidine rings fused |
| 2-Azabicyclo[3.2.1]octane | Intramolecular cyclizations, rearrangement reactions | Piperidine and cyclopentane rings fused |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Robinson-Schöpf reaction, cycloaddition reactions | Two fused piperidine rings |
Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 One
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one, providing detailed insights into its atomic connectivity, stereochemistry, and functional group characteristics.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Stereochemistry (e.g., 1D NOE, 2D NMR, TOCSY, gHSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) resonances of this compound and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. However, due to the complex, bridged structure and the presence of multiple stereocenters, spectral overlap is common.
To overcome this, a suite of two-dimensional (2D) NMR techniques is employed. For derivatives of the 3-methyl-3-azabicyclo[3.2.1]octane skeleton, Total Correlation Spectroscopy (TOCSY) is used to identify protons within the same spin system, while Heteronuclear Single Quantum Coherence (gHSQC) experiments correlate each proton with its directly attached carbon atom, facilitating the definitive assignment of all carbon and proton resonances. researchgate.net
Furthermore, stereochemical details are elucidated using Nuclear Overhauser Effect (NOE) experiments. One-dimensional NOE and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space proximity of protons. These studies consistently show that the N-CH₃ group adopts an equatorial disposition relative to the piperidine (B6355638) ring, a key feature of its preferred conformation in solution. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the 3-Methyl-3-azabicyclo[3.2.1]octane Skeleton (derived from related compounds) Note: Exact chemical shifts for the ketone may vary. Data is illustrative of assignments for the core structure.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~2.5-2.8 | ~60-65 |
| 2 | ~2.8-3.1 (axial), ~2.0-2.3 (equatorial) | ~50-55 |
| 4 | ~2.8-3.1 (axial), ~2.0-2.3 (equatorial) | ~50-55 |
| 5 | ~2.5-2.8 | ~35-40 |
| 6 | ~1.8-2.1 | ~25-30 |
| 7 | ~1.8-2.1 | ~25-30 |
| 8 (C=O) | - | >200 |
| N-CH₃ | ~2.2-2.5 | ~40-45 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are complementary, as molecular vibrations can be either IR or Raman active, or both, depending on the change in dipole moment or polarizability, respectively. spectroscopyonline.com
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones. For a five-membered ring ketone integrated into a bicyclic system, this peak is typically observed in the range of 1740-1760 cm⁻¹. Other significant vibrations include C-H stretching of the methyl and methylene (B1212753) groups (typically 2850-3000 cm⁻¹) and C-N stretching vibrations associated with the tertiary amine. researchgate.netresearchgate.net In derivatives such as the corresponding alcohols, IR spectroscopy is also crucial for identifying O-H stretching bands and studying the presence of intermolecular hydrogen bonding. researchgate.net
Raman spectroscopy provides complementary data, often showing strong signals for more symmetric, less polar bonds. spectroscopyonline.com The C=O stretch is also observable in the Raman spectrum, alongside various C-C and C-H vibrations that define the molecular fingerprint of the bicyclic framework.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ketone) | IR, Raman | 1740 - 1760 | Strong (IR), Medium (Raman) |
| CH₂ Scissoring | IR | ~1465 | Medium |
| C-N Stretch | IR | 1000 - 1250 | Medium-Weak |
Advanced Mass Spectrometry for Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule undergoes characteristic fragmentation pathways typical for amino ketones. nasa.gov
The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular formula, C₈H₁₃NO (139.19 g/mol ). cymitquimica.com Key fragmentation processes for related bicyclic amines often involve alpha-cleavage adjacent to the nitrogen atom. This can lead to the loss of radicals and the formation of stable iminium ions. Another common pathway involves the fragmentation of the bicyclic ring system itself, driven by the release of ring strain and the formation of resonance-stabilized fragments. The study of the mass spectra of various derivatives of 3-azabicyclo[3.2.1]octane provides a framework for predicting and interpreting these complex fragmentation patterns. nasa.gov
X-ray Crystallography for Solid-State Structural Resolution
Detailed Conformational Analysis
The conformational landscape of this compound is dominated by a single, preferred geometry in solution, as determined by a combination of spectroscopic analysis and computational modeling. researchgate.netresearchgate.net
Characterization of Preferred Conformations (e.g., Chair-Envelope Conformation)
Studies on this compound and its derivatives consistently indicate that the molecule adopts a preferred chair-envelope conformation. researchgate.netresearchgate.net
Piperidine Ring: The six-membered, nitrogen-containing ring assumes a distorted chair conformation. Within this chair, the N-methyl substituent consistently occupies the more sterically favorable equatorial position. researchgate.netresearchgate.net
Pyrrolidine (B122466)/Cyclopentane (B165970) Ring: The five-membered ring, which includes the ketone functionality, adopts an envelope conformation. This conformation may be flattened or puckered at the C8 position, depending on the nature and stereochemistry of substituents on the ring. researchgate.netnih.gov
This chair-envelope arrangement represents the lowest energy conformation for the 3-azabicyclo[3.2.1]octane skeleton, balancing the competing factors of angle strain and torsional strain inherent in the fused bicyclic structure. The stability of this conformation is a defining feature of the molecule's three-dimensional structure.
Dynamic Conformational Studies and Inversion Barriers
The 3-azabicyclo[3.2.1]octane framework is not a rigid structure but rather exists in a dynamic equilibrium between different conformations. The piperidine ring within this bicyclic system predominantly adopts a chair-like conformation. However, due to the constraints of the fused cyclopentane ring, this is often described as a distorted chair or a chair-envelope conformation.
A key aspect of the dynamic behavior of this compound is the nitrogen inversion of the tertiary amine. This process involves the nitrogen atom and its methyl substituent rapidly passing through a planar transition state, leading to the interconversion of two stereoisomers. The N-methyl group can occupy either an equatorial or an axial position relative to the piperidine ring. Spectroscopic studies have shown a clear preference for the N-methyl group to be in the equatorial position to minimize steric interactions.
The energy barrier for this nitrogen inversion is a critical parameter in understanding the molecule's dynamic nature. While direct experimental data for this compound is not extensively documented, valuable insights can be drawn from its isomer, tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one). Computational studies on tropinone have calculated the nitrogen inversion barrier to be approximately 9.55 kcal/mol (40 kJ/mol). This value is influenced by the "bicyclic effect," which posits that the strained nature of the bicyclic system increases the energy barrier for nitrogen inversion by about 1.5 kcal/mol compared to simpler monocyclic amines. This suggests a similar, relatively high inversion barrier for this compound, indicating a rapid inversion at room temperature but one that could potentially be "frozen out" at lower temperatures for spectroscopic analysis.
| Compound | Ring System | Method | Inversion Barrier (kcal/mol) |
|---|---|---|---|
| Tropinone | 8-Azabicyclo[3.2.1]octane | Computational | ~9.55 |
| General [3.2.1] Azabicyclic Systems | 3-Azabicyclo[3.2.1]octane | Theoretical (Bicyclic Effect) | ~1.5 (increase vs. monocyclic) |
Influence of Substituents on Ring Conformation
The conformational equilibrium of the 3-azabicyclo[3.2.1]octane ring system is sensitive to the nature and position of substituents. These can influence both the preferred conformation of the rings and the dynamics of nitrogen inversion.
N-Substituents: The size and nature of the substituent on the nitrogen atom play a significant role. As observed with the N-methyl group, there is a strong preference for an equatorial orientation to avoid steric hindrance with the rest of the bicyclic framework. Studies on related compounds with larger N-substituents, such as a phenethyl group, also show a preference for the equatorial position. This suggests that the energetic penalty for an axial N-substituent is substantial.
The interplay of these substituent effects can lead to subtle but important changes in the three-dimensional structure of the molecule, which can have profound implications for its reactivity and biological activity.
| Substituent Position | Substituent Type | Observed Influence |
|---|---|---|
| Nitrogen (N-3) | Alkyl (e.g., Methyl, Phenethyl) | Strong preference for equatorial orientation. |
| Carbon Skeleton | Bulky Groups | Preferential orientation to minimize steric strain (e.g., endo vs. exo preference), which can influence the overall ring puckering. |
Reactivity and Derivatization of 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 One
The unique bridged bicyclic structure of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one influences the reactivity of its functional groups. The constrained nature of the ring system dictates the stereochemical outcome of many reactions, making it a valuable chiral building block in organic synthesis.
Reactions at the Ketone Functionality
The carbonyl group is a primary site for a variety of nucleophilic addition reactions, leading to a diverse range of derivatives.
The reduction of the ketone in this compound is a well-studied transformation that can yield two diastereomeric alcohols: tropine (B42219) and pseudotropine. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. Enzymatic reductions, for instance, exhibit high selectivity. Tropinone (B130398) reductase I (TRI) predominantly produces tropine, while tropinone reductase II (TRII) yields pseudotropine. wikipedia.org Chemical reductions can also be controlled to favor one isomer over the other.
The addition of organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds at the C-8 position. This reaction introduces alkyl, aryl, or vinyl groups, leading to tertiary alcohols. These reactions are crucial for synthesizing analogs of biologically active tropane (B1204802) alkaloids. nih.gov For example, the reaction with a Grignard reagent (R-MgX) converts the ketone into a tertiary alcohol, expanding the molecular complexity.
| Reaction | Reagent(s) | Product(s) | Key Outcome |
| Reduction | Tropinone Reductase I (TRI) | Tropine (axial-OH) | Stereoselective formation of the endo alcohol |
| Reduction | Tropinone Reductase II (TRII) | Pseudotropine (equatorial-OH) | Stereoselective formation of the exo alcohol |
| Grignard Addition | R-MgX (e.g., Phenylmagnesium bromide) | 8-alkyl/aryl-3-methyl-3-azabicyclo[3.2.1]octan-8-ol | C-C bond formation, synthesis of tertiary alcohols |
The ketone functionality readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. The reaction of this compound with hydroxylamine hydrochloride produces this compound oxime. This derivative is a stable, crystalline solid and can serve as an intermediate for further transformations, such as the Beckmann rearrangement or reduction to the corresponding amine. Other condensation reactions include the formation of hydrazones and semicarbazones upon reaction with hydrazine (B178648) and semicarbazide, respectively.
| Reaction | Reagent(s) | Product |
| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | This compound hydrazone |
| Semicarbazone Formation | Semicarbazide (NH₂NHCONH₂) | This compound semicarbazone |
The carbon atoms adjacent to the carbonyl group (alpha-carbons) are amenable to functionalization through the formation of an enolate intermediate. Deprotonation of tropinone, typically with a strong base like lithium diisopropylamide (LDA), generates a lithium enolate. cdnsciencepub.com Research has shown that this deprotonation is diastereoselective, preferentially removing the axial (exo) protons. cdnsciencepub.com
This enolate is a potent nucleophile and reacts with a variety of electrophiles. For instance, aldol (B89426) addition with benzaldehyde (B42025) is highly diastereoselective, yielding a single exo-anti aldol product. cdnsciencepub.com Similarly, the enolate can be carboxylated. Reaction with methyl cyanoformate can produce the corresponding β-ketoester, although reaction conditions must be carefully controlled to avoid side reactions like ring opening. cdnsciencepub.com
Alpha-halogenation is another important transformation. The reaction with bromine in a suitable solvent introduces a bromine atom at the alpha-position. canada.calibretexts.org These α-halo ketones are valuable synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones via elimination reactions. libretexts.org
| Reaction | Reagent(s) | Electrophile | Product Type |
| Aldol Addition | 1. LDA; 2. Benzaldehyde | Benzaldehyde | α-(1-hydroxy-1-phenylmethyl)-tropinone |
| Carbomethoxylation | 1. LDA; 2. Methyl cyanoformate | Methyl cyanoformate | 2-Carbomethoxy-3-methyl-3-azabicyclo[3.2.1]octan-8-one |
| Bromination | Bromine (Br₂) in Acetic Acid | Bromine | 2-Bromo-3-methyl-3-azabicyclo[3.2.1]octan-8-one |
Transformations Involving the Tertiary Amine Nitrogen
The tertiary amine nitrogen atom in the bicyclic system is nucleophilic and basic, allowing for a range of chemical modifications.
The nitrogen atom readily reacts with alkylating agents to form quaternary ammonium (B1175870) salts. A classic example is the reaction with methyl iodide (iodomethane) in a solvent like acetone (B3395972), which yields 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide. researchgate.net This transformation converts the tertiary amine into a permanently charged quaternary ammonium group, significantly altering the molecule's physical and chemical properties. Other electrophiles, such as substituted triazines, can also react at the nitrogen center to form the corresponding quaternary salts. researchgate.net The formation of these salts is often a rapid reaction that proceeds under mild conditions. researchgate.net
| Reaction | Reagent(s) | Product |
| N-Methylation | Methyl Iodide (CH₃I) | 8,8-Dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide |
| N-Triazinylation | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Quaternary N-triazinylammonium chloride |
The N-methyl group can be removed to yield the corresponding secondary amine, nortropinone (3-azabicyclo[3.2.1]octan-8-one). This N-demethylation is a key step in the synthesis of various tropane alkaloid analogs. One common method involves the use of chloroformates, such as ethyl chloroformate. cdnsciencepub.com The reaction proceeds through a carbamate (B1207046) intermediate, which is then hydrolyzed to give the secondary amine.
The resulting nortropinone is a versatile intermediate. The secondary amine can be functionalized through N-acylation by reacting it with acyl chlorides or anhydrides to form amides. To form urea (B33335) derivatives, nortropinone can be reacted with isocyanates (R-N=C=O). This reaction adds a carbamoyl (B1232498) group to the nitrogen, providing access to a wide range of N-substituted nortropinone analogs with potential applications in medicinal chemistry.
| Reaction Step | Reagent(s) | Intermediate/Product |
| N-Demethylation | Ethyl Chloroformate, then hydrolysis | Nortropinone (3-azabicyclo[3.2.1]octan-8-one) |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acylnortropinone |
| Urea Formation | Isocyanate (R-NCO) | N-Carbamoylnortropinone (Urea derivative) |
Functionalization of the Bicyclic Core Structure
The functionalization of the this compound core is a key area of research, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry.
The bicyclic structure of this compound offers multiple sites for substitution, allowing for the introduction of various functional groups. The substitution at the 3- or 8-position, in particular, has been shown to significantly impact the biological activity of the resulting compounds. For instance, a series of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) have been synthesized and evaluated for their inhibitory potency at dopamine (B1211576) and serotonin (B10506) transporters. acs.org The synthesis of these compounds often begins with a Mannich condensation to form the bicyclic ketone, followed by the introduction of substituents at the 8-position through Grignard addition or nucleophilic displacement. acs.org
Another approach to functionalization involves the stereoselective synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols. researchgate.net These alcohols can then be further modified to create a variety of derivatives, including amides and esters. researchgate.net The conformation of these substituted compounds has been studied using NMR spectroscopy and ab initio calculations, revealing a preference for a chair-envelope conformation with the N-CH3 group in an equatorial position. researchgate.net
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been utilized to introduce aryl and heteroaryl moieties into the 3-azabicyclo[3.2.1]octane framework. The Stille cross-coupling reaction, in particular, has been successfully employed for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.govresearchgate.net In some cases, Stille coupling has been found to provide higher yields and cleaner reaction mixtures compared to Suzuki coupling. nih.govresearchgate.net
The general catalytic cycle for Stille coupling involves an oxidative addition, transmetalation, and reductive elimination. uni-bonn.de A catalyst system using Pd(OAc)2, XPhos, and CsF in t-BuOH has been reported to be effective for the Stille cross-coupling of aryl mesylates and tosylates, including the coupling of heteroarylstannanes such as furyl, thiophenyl, and N-methylpyrrole. scispace.com
While the direct application of these specific cross-coupling reactions to this compound is not extensively detailed in the provided search results, the successful use of these methods on related bicyclic systems highlights their potential for the derivatization of this compound. For example, Ni-catalyzed Negishi cross-coupling reactions have been used for the direct aminoalkylation of arenes and heteroarenes using derivatives of 8-azabicyclo[3.2.1]octane. acs.org
Ring-Opening and Rearrangement Reactions (e.g., Skeletal Rearrangements leading to other bicyclic systems)
The 3-azabicyclo[3.2.1]octane skeleton can undergo various ring-opening and rearrangement reactions, leading to the formation of other bicyclic systems. These reactions are often driven by factors such as ring strain and the presence of reactive functional groups. For instance, the treatment of a 2-azabicyclo[2.2.2]oct-5-ene derivative with N-bromosuccinimide in aqueous dimethoxyethane resulted in a rearranged bromohydrin, which served as a precursor to a 6-azabicyclo[3.2.1]octan-4-one system. rsc.org
Skeletal rearrangements have also been observed in related bicyclic systems. For example, 6,8-dioxabicyclo[3.2.1]octan-4-ols have been shown to undergo a skeletal rearrangement when treated with SOCl2 in the presence of pyridine. nih.gov Similarly, 3-oxidopyraziniums can react with methyl methacrylate (B99206) to yield a 3,8-diazabicyclo[3.2.1]octane, which can then undergo a skeletal rearrangement to a 2,5-diazabicyclo[2.2.2]octane. acs.org
The regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems has also been reported. acs.orgus.es This reaction is thought to proceed through a ring-expansion/desulfonylation sequence. acs.org While there is no direct precedent for the ring-opening of the bicyclo[3.2.1]octane system, studies on the acid-mediated ring opening of bicyclo[3.3.1]nonane derivatives suggest that such transformations may be possible under certain conditions. ucl.ac.uk
Synthesis of Complex Chemical Analogues and Derivatives
This compound serves as a versatile starting material for the synthesis of a wide array of complex chemical analogues and derivatives. The ketone functionality can be readily converted into an oxime, which can then be further derivatized to produce a variety of oxime esters. researchgate.net
Furthermore, the bicyclic core can be incorporated into larger, more complex molecules with potential therapeutic applications. For example, pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been developed as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov The synthesis of these compounds involved the O-substitution of bicyclic endo- or exo-alcohols with 2-chloropyrazine, followed by Boc-deprotection and sulfonylation. nih.gov
The 8-azabicyclo[3.2.1]octane skeleton is also a key feature of constrained proline analogues, which are of interest for their ability to introduce rigidity into bioactive peptides. nih.gov The synthesis of these analogues often involves multi-step reaction sequences that utilize readily available starting materials. nih.gov
The diverse biological activities of compounds containing the 3-azabicyclo[3.2.1]octane core have spurred the synthesis of a large number of analogous molecules to improve their biological efficacy. researchgate.net This includes the development of stable bicyclic functionalized nitroxides and various derivatives of aza-nortropinone. mdpi.com
Computational and Theoretical Studies on 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 One
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been utilized to analyze the properties of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one and its derivatives. These methods allow for a detailed examination of the molecule's electronic characteristics and the prediction of various chemical phenomena.
The electronic structure of a molecule is fundamental to its stability and reactivity. Molecular Orbital (MO) theory provides a framework for understanding this structure by describing the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, indicating likely sites for electrophilic attack. Conversely, the LUMO's characteristics relate to the ability to accept electrons, highlighting potential sites for nucleophilic attack.
In related azabicyclic systems, DFT calculations have been employed to study reaction mechanisms, such as 1,3-dipolar cycloadditions, by analyzing the HOMO-LUMO interactions between the reacting species. This type of analysis helps determine whether a reaction is kinetically favorable and can predict the stereoselectivity of the outcome.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structural assignments.
Vibrational Frequencies: For derivatives of the target compound, such as 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, ab initio calculations at the B3LYP/6-311G** level of theory have been used to calculate theoretical infrared (IR) spectra. researchgate.net The calculated vibrational frequencies, particularly in the ν(O-H) region, were then compared with experimental IR spectra to deduce information about intermolecular associations. researchgate.net
NMR Chemical Shifts: Computational methods are also used to predict ¹H and ¹³C NMR chemical shifts. In studies of related N-substituted nortropanones, DFT calculations were combined with experimental NMR spectroscopy to investigate the equilibrium between different N-invertomers (where the N-alkyl group is either axial or equatorial). academie-sciences.fr The calculated free energies of these conformers were used to predict their relative populations, which were then correlated with the observed NMR spectra. academie-sciences.fr This combined approach provides a robust method for determining conformational preferences in solution. academie-sciences.fr
Below is a table showing experimental ¹H NMR data for the parent compound.
| Proton Assignment | Chemical Shift (δ ppm) |
| H-8 | 3.15 (m, 1H) |
| N-CH₃ | 2.85 (s, 3H) |
| H-2/H-4 | 2.45 (m, 4H) |
| H-1/H-5 | 2.20 (m, 2H) |
| H-6/H-7 | 1.80 (m, 4H) |
| Data sourced from experimental measurements in CDCl₃. |
The molecular electrostatic potential (MEP) surface is a valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). Electron-rich areas, such as the region around the carbonyl oxygen, are indicative of sites susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack.
From the electronic structure, various reactivity descriptors can be calculated. These include:
Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): A global index that quantifies the electron-accepting capability of a molecule.
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior with other compounds.
Molecular Dynamics Simulations for Conformational Landscapes
The bicyclic framework of this compound is not rigid and can adopt several conformations. Spectroscopic studies on the oxime derived from this ketone have shown that the molecule predominantly adopts a chair-envelope conformation in a CDCl₃ solution. researchgate.net In this preferred arrangement, the piperidine (B6355638) ring is in a chair conformation, and the N-CH₃ group occupies an equatorial position. researchgate.net This finding is consistent with studies on related 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, which also favor a chair-envelope conformation with an equatorial N-methyl group. researchgate.net
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of such molecules in greater detail. By simulating the motion of atoms over time, MD can reveal the relative energies of different conformers, the energy barriers between them, and how the conformational equilibrium is influenced by the solvent. In studies of other 8-azabicyclo[3.2.1]octane derivatives, MD simulations using force fields like AMBER have been employed to predict binding affinities to biological targets by analyzing the molecule's conformational behavior.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. nih.gov A transition state is a specific molecular configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. nih.gov
By mapping the potential energy surface of a reaction, computational methods can trace the lowest energy path from reactants to products. This involves locating and characterizing the structures of all transition states and intermediates. For structurally similar bicyclic systems, DFT has been used extensively to study reaction pathways.
Similarly, the mechanisms of 1,3-dipolar cycloaddition reactions to form related diazabicyclo[3.2.1]octane frameworks have been explored computationally. acs.org These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed regio- and stereoselectivity by analyzing the energies of the competing transition states. acs.org Such computational elucidation provides a deep understanding of reaction outcomes that can guide synthetic efforts.
Energetic Profiles of Transformations
Computational studies on this compound and its close analog, tropinone (B130398), have provided significant insights into the energetic landscapes of their chemical transformations. These investigations, primarily employing semi-empirical methods and density functional theory (DFT), have elucidated the thermodynamics and kinetics of key reactions, including the formation of the bicyclic scaffold and subsequent functional group modifications.
Further computational analysis using the PM3 semi-empirical method has also been applied to evaluate the potential energy surface of tropinone synthesis. orientjchem.org These studies have confirmed that the rate-determining step is the enolization of an intermediate. orientjchem.org In the absence of activating carboxylic acid groups, the activation energies were significantly higher, demonstrating the crucial role of these groups in lowering the energetic barriers of the transformation. orientjchem.org
The energetic profiles of other transformations, such as N-alkylation, have also been a subject of computational investigation. For example, a study on the N-methylation of a tropane (B1204802) derivative provided the free energy profile for this SN2 reaction, highlighting the transition state energies.
Below is a data table summarizing the calculated energetic parameters for key transformations related to the 3-azabicyclo[3.2.1]octane framework.
Theoretical Insights into Molecular Interactions and Recognition
The molecular architecture of this compound, featuring a tertiary amine and a ketone carbonyl group within a rigid bicyclic framework, gives rise to a variety of non-covalent interactions that are crucial for its chemical behavior and molecular recognition properties. Computational studies, including ab initio calculations and DFT, have been instrumental in understanding these interactions.
A key feature of this molecule is the potential for intramolecular interactions between the nitrogen atom of the azabicycle and the carbonyl carbon at the C-8 position. This through-space interaction, a type of transannular interaction, can influence the conformation and reactivity of the bicyclic system. Theoretical calculations on related bicyclic ketones have explored the nature and strength of such non-covalent interactions. acs.orgresearchgate.net
Intermolecular interactions, particularly hydrogen bonding, play a significant role in the crystal packing and solution-phase behavior of this compound and its derivatives. The carbonyl oxygen can act as a hydrogen bond acceptor, while the presence of acidic protons in interacting molecules can lead to the formation of C-H···O hydrogen bonds. In derivatives where the ketone is reduced to an alcohol, both intramolecular and intermolecular O-H···N hydrogen bonds have been investigated using theoretical methods. researchgate.net
Computational analyses, such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to characterize and quantify the various non-covalent interactions in related bicyclic systems. nih.govnih.gov These methods allow for the visualization and energetic estimation of interactions like hydrogen bonds and van der Waals forces, providing a deeper understanding of the supramolecular chemistry of these compounds. nih.gov
The following table presents theoretical data on non-covalent interactions in systems related to this compound, illustrating the types and strengths of these interactions.
Table 2: Theoretical Data on Non-Covalent Interactions in Related Bicyclic Systems
| Interacting Molecules/Moieties | Type of Interaction | Computational Method | Calculated Parameter | Value |
|---|---|---|---|---|
| Adrenaline and Trimethoxysilylpropylamine | O–H···N Hydrogen Bond | B3LYP/6-31G* | Binding Energy | -10.93 to -12.84 kcal/mol |
| Adrenaline and 15-crown-5 | O–H···O Hydrogen Bond | B3LYP/6-31+G(d) | Binding Energy | -4.27 to -32.18 kcal/mol |
| 3-dimethylamino-l-propylamine (Dimer) | N-H···N Hydrogen Bond | B3LYP/6-31++G(d) | Dimerization Energy | Favorable researchgate.net |
Applications and Utility of 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 One in Advanced Chemical Research
Role as a Privileged Scaffold in Organic Synthesis
The 3-azabicyclo[3.2.1]octane core, of which 3-Methyl-3-azabicyclo[3.2.1]octan-8-one is a primary example, is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. This designation stems from its recurring presence in a multitude of natural products and synthetically derived compounds that exhibit significant biological activity. researchgate.net The rigid conformational structure of this bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.
The wide-spread nature and diverse biological actions of this heterocycle have attracted considerable attention in recent years. researchgate.net This has led to the synthesis of a large number of analogous molecules aimed at enhancing their biological efficacy. researchgate.net The inherent structural features of the this compound framework, including the presence of a tertiary amine and a ketone, offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Building Block for Complex Molecular Architectures
The utility of this compound extends to its role as a fundamental building block for the construction of more intricate molecular architectures. Its bicyclic nature imparts a degree of complexity and rigidity that is often sought after in the design of novel chemical entities.
Precursor in Total Synthesis of Complex Natural Products and Analogues
The 3-azabicyclo[3.2.1]octane skeleton is the central structural element in a number of neuroactive compounds. google.com A closely related analogue, tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), is a crucial compound in the synthesis of larger alkaloids such as atropine (B194438) and cocaine. researchgate.net The synthetic strategies employed for these tropane (B1204802) alkaloids often involve the manipulation of the bicyclic core, highlighting the importance of compounds like this compound as starting materials or key intermediates. The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold has been a significant area of research, with various methodologies being developed to access enantiomerically pure tropane derivatives. researchgate.netehu.es
The synthesis of a wide variety of tropane-like alkaloids has been achieved through various synthetic routes, underscoring the versatility of this bicyclic system as a precursor. ehu.es These synthetic efforts have not only provided access to important natural products but have also enabled the creation of novel analogues with potentially improved pharmacological properties.
Construction of Diverse Chemical Libraries for Screening
The principles of diversity-oriented synthesis (DOS) are often employed to rapidly generate collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is an attractive starting point for DOS due to its inherent three-dimensionality and the presence of multiple reactive sites. By systematically modifying the core structure, chemists can generate libraries of compounds that explore a broad region of chemical space. This approach is invaluable for the discovery of new lead compounds in drug discovery programs. The synthesis of libraries of compounds based on the bicyclo[3.2.1]octane system allows for a comprehensive investigation of how structural modifications impact biological activity. google.com
Chiral Auxiliary or Ligand in Asymmetric Catalysis
While the enantioselective synthesis of the 3-azabicyclo[3.2.1]octane scaffold has been extensively studied using various chiral auxiliaries and catalysts, the application of this compound as a chiral auxiliary or ligand in asymmetric catalysis is a less explored area. ehu.es The inherent chirality of derivatives of this bicyclic system, once resolved, presents an opportunity for their use in controlling the stereochemical outcome of chemical reactions. The rigid backbone of the scaffold could provide a well-defined chiral environment for a catalytic metal center or act as a stereodirecting group. Further research in this area could uncover novel applications for this versatile molecule in the field of asymmetric synthesis.
Development of Molecular Probes and Chemical Tools for Fundamental Research
Molecular probes are essential tools for elucidating complex biological processes. The 3-azabicyclo[3.2.1]octane framework has been incorporated into the design of such probes. For instance, derivatives of 8-azabicyclo[3.2.1]octan-3-one have been utilized in the structure-based design and development of chemical probes targeting putative MOR-CCR5 heterodimers to investigate their role in opioid-exacerbated HIV-1 infectivity. nih.gov The rigid scaffold allows for the precise positioning of pharmacophoric elements and reporter groups, which is critical for the specificity and functionality of the molecular probe. The synthesis of such probes often involves the functionalization of the bicyclic core, demonstrating the utility of compounds like this compound in creating sophisticated tools for chemical biology research.
Future Research Directions and Unexplored Avenues for 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 One
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for azabicyclic ketones often involve multi-step sequences that may lack efficiency. The development of greener synthetic methods is a critical future direction. Research should focus on designing routes that maximize atom economy , where a high proportion of atoms from the reactants are incorporated into the final product. nih.gov Inspired by the classic one-pot Robinson synthesis of its isomer, tropinone (B130398), which efficiently assembles the bicyclic core from simple precursors, future work could target similar multicomponent domino processes for 3-Methyl-3-azabicyclo[3.2.1]octan-8-one. wikipedia.orgresearchgate.net
Further avenues for sustainable synthesis include:
Chemoenzymatic Cascades: The use of enzymes, such as ene reductases, has shown promise in the efficient synthesis of related bridged bicyclic nitrogen heterocycles. osti.gov Exploring enzymatic or combined chemical and enzymatic pathways could lead to highly selective and environmentally benign syntheses.
Catalytic Approaches: Investigating novel catalytic reactions, including those using visible-light photoredox catalysis, could provide mild and efficient methods for constructing the azabicyclo[3.2.1]octane skeleton. researchgate.net This reduces the reliance on stoichiometric reagents and often leads to cleaner reaction profiles.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is largely defined by its core functional groups: a tertiary amine and a ketone. While standard ketone derivatizations, such as the formation of oximes, have been explored, there is vast potential for discovering unprecedented transformations. researchgate.net
Future investigations could include:
Strain-Release Driven Reactions: Creating strained intermediates, analogous to azabicyclo[1.1.0]butyl ketones, could enable novel strain-release driven spirocyclization reactions, providing access to complex spiro-azetidine structures. nih.gov
Ring Rearrangements and Fragmentations: The unique bicyclic structure may be susceptible to novel rearrangement or fragmentation pathways under specific conditions (e.g., retro-Mannich reactions), leading to the formation of valuable monocyclic or alternative bicyclic systems. chempedia.info
Functionalization of the Bicyclic Core: Beyond the ketone group, developing methods for the selective C-H functionalization of the bicyclic scaffold would open up avenues for creating a diverse library of derivatives with unique properties.
Advanced Computational Modeling for Predictive Chemical Synthesis and Design
Computational chemistry offers powerful tools to accelerate research and provide deep mechanistic insights. While semi-empirical and ab initio quantum mechanical calculations have been successfully applied to study the reaction mechanism of the Robinson tropinone synthesis and the conformation of derivatives of this compound, more advanced modeling can be employed. researchgate.netorientjchem.orgresearchgate.netresearchgate.net
Future computational efforts should focus on:
Predictive Synthesis: Using Density Functional Theory (DFT) and other high-level methods to model potential energy surfaces for proposed synthetic routes, allowing for the in silico screening of reaction conditions and catalysts to identify the most promising pathways before experimental work begins.
Mechanism Elucidation: Modeling transition states and reaction intermediates for known and novel transformations to gain a precise understanding of the factors controlling reactivity and selectivity.
Molecular Property Prediction: Computational tools can predict the physicochemical properties and potential biological activities of novel analogues, guiding the design of molecules with desired functions. For instance, molecular docking can be used to predict binding poses in biological targets.
Integration into Supramolecular Chemistry and Materials Science
The structural features of this compound make it an intriguing building block for supramolecular chemistry and materials science, an area that remains largely unexplored for this compound. The tertiary amine can act as a hydrogen bond acceptor or a coordination site for metal ions, while the carbonyl group also serves as a hydrogen bond acceptor.
Potential research directions include:
Crystal Engineering: Investigating the formation of co-crystals and coordination polymers by exploiting non-covalent interactions. This could lead to new materials with tailored properties, such as specific porosities or electronic characteristics.
Self-Assembling Systems: Designing derivatives that can self-assemble in solution to form higher-order structures like gels, vesicles, or liquid crystals.
Functional Materials: Incorporating the azabicyclic scaffold into larger polymeric structures to create functional materials, where the rigid bicyclic unit could impart specific thermal or mechanical properties.
Investigation of Under-explored Isomers and Analogues for Distinct Chemical Properties
The chemical space around the 3-azabicyclo[3.2.1]octane core is rich with potential. Systematic investigation of isomers and the synthesis of novel analogues are crucial for understanding structure-property relationships. The most well-known isomer is tropinone, where the methyl group is on the nitrogen at position 8 and the ketone is at position 3. wikipedia.org
Key areas for exploration are:
Stereoisomers: The reduction of the ketone at C-8 can lead to two diastereomeric alcohols (8α- and 8β-ols), which have been shown to adopt different conformations. researchgate.net A thorough investigation of the synthesis and properties of all possible stereoisomers is warranted.
N-Substituted Analogues: Replacing the N-methyl group with other substituents can significantly alter the molecule's properties. For example, analogues bearing triazine rings have been synthesized from tropinone and could be adapted for this scaffold. ptfarm.pl
Scaffold Substitution: Introducing substituents at various carbon positions on the bicyclic frame can fine-tune electronic and steric properties. The synthesis of diverse analogues, such as those with aryl groups or other heterocyclic rings, has been a fruitful strategy for related azabicyclic systems. nih.govacs.org
Below is a table comparing this compound with its prominent isomer and a derivative.
| Compound Name | Structure | Key Differences |
| This compound | Isomer of interest | N-methyl at position 3, Ketone at position 8 |
| Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) | Widely studied isomer | N-methyl at position 8, Ketone at position 3 |
| This compound oxime | Derivative | Oxime group at position 8 instead of a ketone |
Mechanistic Deepening of Known Reactions through Advanced Physical Organic Chemistry Approaches
A profound understanding of reaction mechanisms is essential for controlling reaction outcomes and designing improved synthetic methods. While extensive mechanistic studies have been performed on the synthesis of tropinone, similar in-depth investigations into the reactions of this compound are lacking. orientjchem.orgresearchgate.net
Future research should employ advanced physical organic chemistry techniques to:
Perform Kinetic Studies: To determine reaction rates, orders, and activation parameters, providing quantitative data on reaction pathways.
Utilize Isotope Labeling: To trace the fate of atoms throughout a reaction, definitively confirming bond-forming and bond-breaking steps.
Apply In Situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates.
Combine Experimental and Computational Data: A synergistic approach where experimental findings are rationalized through high-level computational modeling will provide the most complete picture of the reaction mechanisms governing the chemistry of this versatile scaffold.
Q & A
Q. What are the common synthetic routes for 3-Methyl-3-azabicyclo[3.2.1]octan-8-one, and how are reaction conditions optimized?
The synthesis typically involves radical cyclization or Stille/Suzuki cross-coupling of azetidin-2-one precursors. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for bicyclic systems . Reaction optimization includes adjusting temperature (e.g., 80–110°C), solvent polarity, and stoichiometric ratios of reagents to improve yields (60–85%) and purity. Purification via HPLC or column chromatography is critical for isolating enantiomerically pure products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
1H/13C NMR is essential for confirming stereochemistry and substituent placement, particularly for distinguishing endo vs. exo configurations in bicyclic systems. X-ray crystallography resolves absolute stereochemistry, as demonstrated for fluorinated analogs . Mass spectrometry and IR spectroscopy validate molecular weight and functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Stability studies involve accelerated degradation tests (e.g., 40–80°C, pH 1–13) monitored via HPLC-UV or LC-MS . For instance, the compound remains stable at neutral pH but undergoes hydrolysis under acidic/basic conditions, forming ring-opened byproducts. Long-term storage recommendations include inert atmospheres and low temperatures (-20°C) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends govern the pharmacological activity of this compound derivatives at neurotransmitter transporters?
Substituents at the 3-position significantly modulate affinity for DAT, SERT, and NET. For example:
- 8-Methyl derivatives exhibit modest DAT selectivity (Ki = 12–45 nM) due to steric hindrance in the SERT binding pocket.
- Benzimidazole carboxamide substitutions enhance partial agonism at 5-HT receptors (e.g., BIMU 1: EC₅₀ = 0.8 nM) .
- Fluorine or nitro groups on aryl rings improve metabolic stability and blood-brain barrier penetration .
Q. How does stereochemistry influence the biological activity and synthetic accessibility of bicyclic derivatives?
The rigid bicyclic scaffold imposes conformational constraints, leading to stereoselective binding. For example:
Q. What computational strategies are effective for predicting target interactions of this compound analogs?
Molecular docking (e.g., AutoDock Vina) and MD simulations identify key binding motifs in transporter proteins (e.g., SERT transmembrane helix 3). QSAR models using Hammett constants or LogP values predict substituent effects on activity . Experimental validation via radioligand binding assays (e.g., [³H]paroxetine for SERT) is critical for confirming computational insights .
Q. How can researchers resolve contradictions in reported biological data for structurally similar analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardized protocols include:
- Using HEK-293 cells stably expressing human DAT/SERT/NET.
- Normalizing uptake inhibition data to reference inhibitors (e.g., cocaine for DAT).
- Reporting IC₅₀ values with 95% confidence intervals to account for variability .
Methodological Considerations
Q. What are best practices for scaling up synthesis while maintaining enantiomeric purity?
- Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps.
- Chiral stationary phases (e.g., Chiralpak AD-H) enable preparative-scale enantiomer separation.
- Process analytical technology (PAT) monitors reaction progression in real time to minimize impurities .
Q. How should researchers design derivatives to optimize pharmacokinetic properties?
- Introduce polar groups (e.g., hydroxyls) to reduce LogP and mitigate hepatotoxicity.
- Prodrug strategies (e.g., Boc-protected amines) enhance oral bioavailability.
- Metabolic stability assays (e.g., liver microsomes) guide structural modifications to block CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
